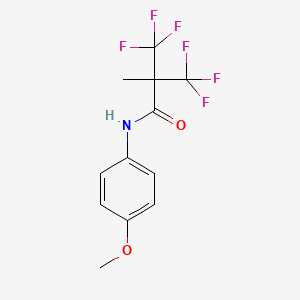
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide is a compound that belongs to the class of trifluoromethyl-containing amides. These compounds are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and lipophilicity, making it an attractive candidate for drug development and other scientific research.
Métodos De Preparación
The synthesis of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The trifluoromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide can be compared with other similar compounds, such as:
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methylpropanamide: This compound lacks the additional trifluoromethyl group, which may result in different chemical and biological properties.
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)propanamide: This compound has a similar structure but may differ in its reactivity and applications due to variations in the substitution pattern.
The unique combination of trifluoromethyl groups and the methoxyphenyl moiety in this compound makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F6NO2 |
|---|---|
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C12H11F6NO2/c1-10(11(13,14)15,12(16,17)18)9(20)19-7-3-5-8(21-2)6-4-7/h3-6H,1-2H3,(H,19,20) |
Clave InChI |
UCFXOHXMTFXUIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)OC)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)
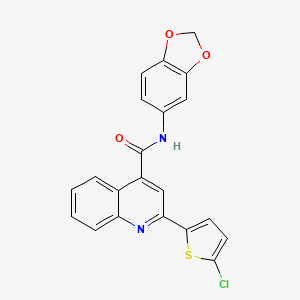
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)

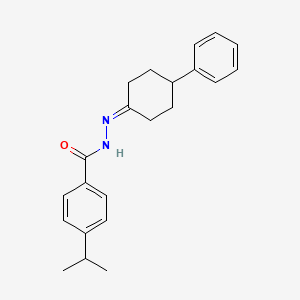
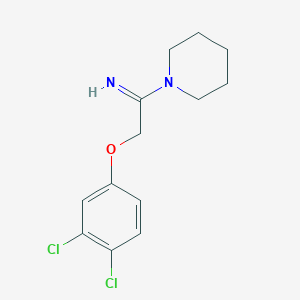
![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
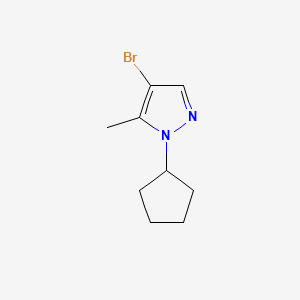
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
